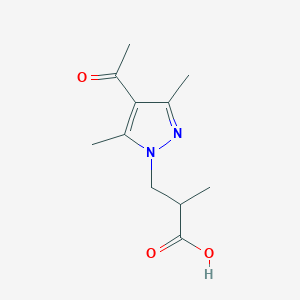3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid
CAS No.: 890597-28-1
Cat. No.: VC7012546
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 890597-28-1 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 |
| IUPAC Name | 3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C11H16N2O3/c1-6(11(15)16)5-13-8(3)10(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16) |
| Standard InChI Key | SAMRRADEFYZVRK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC(C)C(=O)O)C)C(=O)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named 3-(4-acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid, reflecting its pyrazole core substituted with acetyl (4-position), methyl (3,5-positions), and a branched propionic acid side chain (2-methyl substituent) . Common synonyms include AKOS PAO-1038, ASINEX-REAG BAS 12661550, and 1H-Pyrazole-1-propanoic acid, 4-acetyl-α,3,5-trimethyl- . Its CAS registry number (890597-28-1) ensures unambiguous identification across databases .
Molecular Structure
The molecular structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) modified with:
-
Acetyl group (-COCH): At the 4-position, introducing electron-withdrawing character.
-
Methyl groups (-CH): At the 3- and 5-positions, enhancing steric bulk.
-
2-Methyl-propionic acid side chain: A three-carbon chain with a methyl branch at the second carbon and a terminal carboxylic acid group .
The canonical SMILES representation is CC1=C(C(=NN1CC(C)C(=O)O)C)C(=O)C, illustrating these substituents’ spatial arrangement .
Physicochemical Properties
Thermal and Physical Characteristics
Predicted properties include:
The relatively high boiling point suggests strong intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid group. The pKa of 4.35 indicates moderate acidity, comparable to acetic acid (pKa 4.76), making it partially ionized at physiological pH .
Spectral Data
While explicit spectral data (e.g., NMR, IR) for this compound is unavailable in the provided sources, analogous pyrazole derivatives exhibit:
-
H NMR: Peaks for methyl groups (δ 1.2–2.5 ppm), acetyl protons (δ 2.1–2.3 ppm), and pyrazole ring protons (δ 6.5–7.5 ppm) .
-
IR: Stretching vibrations for carbonyl (C=O, ~1700 cm) and carboxylic acid (-COOH, ~2500–3300 cm) groups .
Synthesis and Derivatives
Synthetic Routes
Although no direct synthesis protocol is documented, structurally related pyrazoles are typically synthesized via:
-
Cyclocondensation: Between hydrazines and 1,3-diketones or α,β-unsaturated ketones .
-
Side-Chain Modification: Introducing the propionic acid moiety through alkylation or nucleophilic substitution .
For example, 1-acetyl-3-aryl-pyrazolines are synthesized by condensing propenones with hydrazine and acetic acid . Adapting such methods could yield the target compound by using 3,5-dimethyl-4-acetylpyrazole and methyl-substituted propionic acid precursors.
Structural Analogs
-
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-methylpropanehydrazide (CAS 1005700-37-7): A brominated analog with a hydrazide group, highlighting the versatility of pyrazole derivatives in medicinal chemistry .
-
1-Acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines: Demonstrated analgesic and anti-inflammatory activities, underscoring the pharmacological potential of acetylated pyrazoles .
| Parameter | Value | Source |
|---|---|---|
| Hazard Code | Xi (Irritant) | |
| Risk Phrase | R36 (Irritating to eyes) | |
| Safety Precaution | Rinse eyes immediately |
The compound is classified as an irritant, necessitating PPE (gloves, goggles) during handling. Storage at 2–8°C is recommended to maintain stability .
| Supplier | Purity | Packaging | Price (USD) | Source |
|---|---|---|---|---|
| Matrix Scientific | 95% | 1 g | 485 | |
| American Custom Chemicals | 95.00% | 500 mg | 777.32 | |
| Crysdot | 97% | 5 g | 874 |
Prices reflect the compound’s niche application and synthesis complexity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume